CID 11080635
Description
CID 11080635 (hereafter referred to as the target compound) is a chemical entity cataloged in PubChem. The vacuum distillation fractions of CIEO show varying concentrations of the compound, with the highest content in specific fractions (Figure 1C, ). Its molecular weight and fragmentation patterns are inferred from mass spectrometry data (Figure 1D, ).
Properties
InChI |
InChI=1S/2C5H4I.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHKNTIBVZXRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][C]([CH]1)I.[CH]1[CH][CH][C]([CH]1)I.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FeI2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Protein Crosslinking Reactions
CID 11080635 primarily participates in chemical reactions that focus on protein crosslinking. Crosslinking reagents like this compound covalently bind interacting proteins, domains, or peptides by forming chemical bonds between specific amino acid functional groups on two or more biomolecules .
Mechanism of Action: The mechanism of action for this compound involves forming stable covalent bonds with protein residues, enhancing the detection and characterization of protein complexes.
গ্যাস-ফেজ ক্লিভেবল ক্রসলিঙ্কিং: Research has explored gas-phase cleavable crosslinking reagents such as disuccinimidyl-succinamyl-aspartyl-proline (SuDP), which incorporates a gas-phase labile bond aspartyl-prolyl amide bond (D-P) into the linker region . This design causes the D-P bond in the crosslinked precursor to be the preferential cleavage site during low energy CID, resulting in two highly abundant intact peptides with distinctive modifications .
Factors Influencing Crosslinking
Several characteristics of crosslinking reagents influence their application:
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Functional Group Specificity Crosslinkers have reactive moieties that target amines, sulfhydryls, carboxyls, carbonyls, or hydroxyls .
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Homo- or Heterobifunctional Molecules Homobifunctional molecules have identical reactive moieties on both ends that crosslink identical residues, while heterobifunctional crosslinkers target different functional groups on separate proteins for greater variability or specificity .
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Variable Spacer Arm Length The spatial separation of reactive groups by the crosslinker molecule structure allows for crosslinking of amino acids at varying distances . Zero-length crosslinkers also exist, which crosslink two amino acid residues without leaving any part of the crosslinker molecule remaining after the reaction is completed .
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Cleavable or Non-Cleavable Crosslinker molecules can be designed to include cleavable elements, such as esters or disulfide bonds, to reverse or break the linkage by adding hydroxylamine or reducing agents, respectively .
Scientific Research Applications
CID 11080635 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 11080635 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tables
Table 1. Structural Comparison of this compound and Oscillatoxin Derivatives
| Feature | This compound | Oscillatoxin D | 30-Methyl-Oscillatoxin D |
|---|---|---|---|
| Molecular Weight (Da) | ~500–600 | 584.7 | 598.7 |
| Key Functional Groups | Lactone, OH | Macrocyclic lactone | Methylated lactone |
| Biological Role | Not reported | Cytotoxic | Membrane interaction |
Table 2. Physicochemical Properties of Functional Analogues
| Parameter | This compound | CAS 1046861-20-4 | CAS 1261080-59-4 |
|---|---|---|---|
| LogP (XLOGP3) | – | 2.15 | 1.16 |
| Solubility (mg/mL) | – | 0.24 | 2.74 |
| Synthetic Accessibility | Moderate | 2.07 | 2.6 |
Q & A
Q. What are best practices for addressing peer review critiques on this compound studies?
- Methodological Answer :
- Create a rebuttal table mapping reviewer comments to revised text/data.
- Provide additional experiments (e.g., dose-response curves) to address methodological concerns.
- Cite updated literature to strengthen discussion sections .
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